93-O17O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

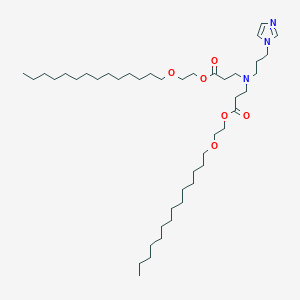

IUPAC Name |

2-tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H83N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-50-38-40-52-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)53-41-39-51-37-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJOKQMHTYTQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCOCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H83N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Novel Therapeutic Candidate

Disclaimer: Information regarding a specific molecule designated "93-O17O" is not available in the public domain. The following guide provides a representative overview of the discovery and synthesis process for a novel therapeutic compound, adhering to the requested technical format. All data presented is illustrative.

Discovery of a Novel Therapeutic Candidate

The discovery of a new drug is a multi-stage process that begins with identifying a biological target and progresses through screening and optimization of chemical compounds.[1][2][3] This process aims to identify a single candidate molecule with the desired therapeutic effect and safety profile for further development.

Target Identification and Validation

The initial step in drug discovery is the identification of a biological target, such as an enzyme or receptor, that is believed to play a critical role in a disease.[2][4] This is followed by target validation, which confirms that modulating the target will likely have a therapeutic effect.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is employed to test large libraries of chemical compounds to identify "hits" that modulate the activity of the validated target.[1][2][5] These screens are typically automated and use cell-based or biochemical assays.[5]

Table 1: Illustrative High-Throughput Screening Campaign Data

| Parameter | Value |

| Compound Library Size | 500,000 |

| Screening Concentration | 10 µM[5] |

| Primary Assay Type | Cell-based fluorescence assay |

| Initial Hit Rate | 0.5% |

| Number of Confirmed Hits | 1,250 |

| Z' Factor (Assay Quality) | > 0.5[2] |

Hit-to-Lead Optimization

Confirmed hits from the HTS campaign undergo a process of medicinal chemistry optimization to improve their properties.[1][4] This "hit-to-lead" phase aims to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[1]

Table 2: Illustrative Properties of a Lead Compound Series

| Compound ID | IC₅₀ (nM) | Selectivity (vs. Off-Target X) | Solubility (µg/mL) | Microsomal Stability (t₁/₂ min) |

| Hit-001 | 8,500 | 2x | <1 | 5 |

| Lead-101 | 450 | 50x | 15 | 25 |

| Lead-102 | 210 | 120x | 35 | 45 |

| Candidate-1 | 15 | >500x | 75 | >90 |

Synthesis Process of the Therapeutic Candidate

The chemical synthesis process is developed to produce the candidate molecule efficiently and at a high purity.[6][7] The synthesis strategy often involves multiple steps and requires careful optimization of reaction conditions.[7][8]

Retrosynthetic Analysis

A retrosynthetic approach is often used to design the synthesis plan, breaking down the complex target molecule into simpler, commercially available starting materials.[4]

Synthetic Route

The following table outlines a representative multi-step synthesis for a hypothetical therapeutic candidate.

Table 3: Illustrative Multi-Step Synthesis Protocol

| Step | Reaction Type | Starting Materials | Key Reagents & Conditions | Product | Yield (%) |

| 1 | Suzuki Coupling | Aryl-Bromide A, Boronic Acid B | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | Intermediate 1 | 85% |

| 2 | Amide Coupling | Intermediate 1, Amine C | HATU, DIPEA, DMF, 25°C | Intermediate 2 | 92% |

| 3 | Boc Deprotection | Intermediate 2 | 4M HCl in Dioxane, 25°C | Final Compound | 98% |

Experimental Protocols

Detailed protocols are essential for ensuring the reproducibility and reliability of experimental results.[9]

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMSO and add to the wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol is used to determine how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[10][11]

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats (n=3 per group) for at least 3 days before the study.

-

Compound Administration: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol in water). Administer a single dose via intravenous (IV) and oral (PO) routes at 2 mg/kg and 10 mg/kg, respectively.

-

Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the concentration of the compound in plasma samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Visualizations

Diagrams are used to represent complex biological pathways and experimental workflows.

Caption: A generic receptor tyrosine kinase signaling pathway inhibited by a therapeutic candidate.

Caption: A simplified workflow of the drug discovery and preclinical development process.

Caption: The iterative cycle of hit-to-lead optimization driven by SAR.

References

- 1. Drug discovery - Wikipedia [en.wikipedia.org]

- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Special Issue “Advances in Drug Discovery and Synthesis” | MDPI [mdpi.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]

- 7. Synthesis of Drugs - Drug Design Org [drugdesign.org]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Introduction to Ionizable Lipids in LNP-based Drug Delivery

An In-Depth Technical Guide on the Mechanism of Action of Ionizable Lipids in Lipid Nanoparticles: A Focus on a Model Compound

Disclaimer: The compound "93-O17O" does not correspond to a known entity in publicly available scientific literature. This guide will therefore focus on the well-characterized and clinically significant ionizable lipid, DLin-MC3-DMA , as a representative example to illustrate the core principles and mechanisms of action of advanced ionizable lipids within lipid nanoparticles (LNPs). The methodologies, data, and pathways described herein are based on published studies of DLin-MC3-DMA and similar ionizable lipids and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

The advent of RNA-based therapeutics, including small interfering RNAs (siRNAs) and messenger RNAs (mRNAs), has been largely enabled by the development of effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic delivery of nucleic acid payloads. At the heart of these formulations are ionizable cationic lipids, which are critical for both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells.

DLin-MC3-DMA is a quintessential example of an ionizable lipid that has been integral to the success of the first FDA-approved siRNA drug, Onpattro (patisiran). Its mechanism of action is multifaceted, involving a pH-dependent charge modulation that facilitates nucleic acid complexation, endosomal escape, and ultimate payload delivery. This guide will provide a detailed exploration of this mechanism, supported by experimental data and protocols.

Physicochemical Properties and Role in LNP Formulation

The unique properties of ionizable lipids like DLin-MC3-DMA are central to their function. These lipids feature a tertiary amine headgroup with a pKa value typically in the range of 6.0-6.5. This ensures that the lipid is positively charged at the acidic pH used during LNP formulation, allowing for efficient complexation with the negatively charged backbone of nucleic acids. However, at physiological pH (around 7.4), the lipid is predominantly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.

LNP Formulation Process

The formulation of LNPs containing DLin-MC3-DMA and a nucleic acid payload is typically achieved through a rapid mixing process, often involving a microfluidic device. A lipid mixture, dissolved in an organic solvent (e.g., ethanol), is rapidly mixed with an aqueous solution containing the nucleic acid at an acidic pH (e.g., pH 4.0). The low pH ensures the protonation of the DLin-MC3-DMA, leading to the electrostatic complexation with the nucleic acid cargo and the self-assembly of the LNP core. The resulting nanoparticles are then subjected to dialysis or tangential flow filtration to remove the organic solvent and raise the pH to a neutral level for in vivo administration.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The journey of an LNP from intravenous injection to the delivery of its payload into the cytoplasm of a target cell is a multi-step process, with the ionizable lipid playing a pivotal role at several key stages.

Systemic Circulation and Targeting

Once in the bloodstream, the near-neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions with blood components, prolonging their circulation time. The inclusion of a PEGylated lipid in the formulation further shields the nanoparticles from opsonization and clearance by the reticuloendothelial system. For liver-targeted therapies, such as with Onpattro, the LNPs are designed to associate with apolipoprotein E (ApoE) in the bloodstream. This ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes, leading to receptor-mediated endocytosis.

Endocytosis and Endosomal Escape

Following endocytosis, the LNPs are trafficked into the endosomal pathway. As the endosome matures, its internal pH progressively decreases from early endosomes (pH ~6.5) to late endosomes and lysosomes (pH ~4.5-5.0). This acidification is the critical trigger for the action of DLin-MC3-DMA. As the pH within the endosome drops below the pKa of the ionizable lipid, DLin-MC3-DMA becomes protonated and thus positively charged.

This charge reversal is hypothesized to facilitate endosomal escape through several non-mutually exclusive mechanisms:

-

Ion Pair Formation with Endosomal Lipids: The newly acquired positive charge on the DLin-MC3-DMA allows it to form ion pairs with anionic lipids present in the endosomal membrane, such as phosphatidylserine.

-

Membrane Destabilization: The interaction between the protonated LNP and the endosomal membrane is thought to lead to the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases. This structural rearrangement disrupts the integrity of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm.

-

Osmotic Swelling: The influx of protons into the endosome to protonate the ionizable lipids can be accompanied by a counter-ion influx, leading to osmotic swelling and eventual rupture of the endosome.

Quantitative Data and Performance Metrics

The performance of LNP formulations is assessed using a variety of quantitative metrics. The following tables summarize typical data for DLin-MC3-DMA-based LNPs.

Table 1: Physicochemical Characteristics of DLin-MC3-DMA LNPs

| Parameter | Typical Value |

| Particle Size (Diameter, nm) | 80 - 100 |

| Polydispersity Index (PDI) | < 0.1 |

| Zeta Potential (mV) at pH 7.4 | -5 to +5 |

| Encapsulation Efficiency (%) | > 90% |

Table 2: In Vivo Efficacy Data (siRNA targeting Factor VII in mice)

| Formulation | Dose (mg/kg) | Factor VII Knockdown (%) |

| DLin-MC3-DMA LNP | 0.03 | ~95% |

| Saline Control | N/A | 0% |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

-

Preparation of Lipid Stock Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of Nucleic Acid Solution: Dissolve the siRNA or mRNA in an acetate buffer at pH 4.0.

-

Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

-

Purification and Buffer Exchange: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and raise the pH.

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of Physicochemical Properties

-

Particle Size and PDI: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index of the LNPs.

-

Zeta Potential: Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

-

Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. Measure the fluorescence before and after lysing the LNPs with a surfactant (e.g., Triton X-100).

-

Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

-

In Vitro Endosomal Escape Assay (e.g., Galectin-8 Staining)

-

Cell Culture: Plate target cells (e.g., HeLa or primary hepatocytes) in a suitable culture vessel.

-

LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid.

-

Immunostaining: After a defined incubation period, fix and permeabilize the cells. Stain for Galectin-8, a protein that binds to exposed glycans on the inner leaflet of damaged endosomal membranes.

-

Microscopy: Use confocal microscopy to visualize the colocalization of the fluorescently labeled nucleic acid with Galectin-8 puncta, which indicates endosomal rupture and cytosolic release.

Visualizations of Key Processes

Signaling and Uptake Pathway

Caption: Cellular uptake and intracellular trafficking of an ApoE-associated LNP.

Experimental Workflow for LNP Characterization

Caption: Workflow for the formulation and characterization of lipid nanoparticles.

Logical Relationship of Endosomal Escape Mechanism

Caption: Proposed mechanisms of ionizable lipid-mediated endosomal escape.

Conclusion

The mechanism of action of ionizable lipids like DLin-MC3-DMA is a sophisticated interplay of chemistry and biology. Their pH-responsive nature is the key to overcoming the significant barrier of delivering nucleic acid therapeutics into the cytoplasm of target cells. A thorough understanding of this mechanism, supported by robust experimental characterization, is essential for the rational design of next-generation LNP-based delivery systems for a wide range of therapeutic applications. The principles and methodologies outlined in this guide provide a foundational framework for researchers and developers in this rapidly advancing field.

In-Depth Technical Guide: Preliminary Research on the Ionizable Lipidoid 93-O17O

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid 93-O17O is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a promising vehicle for the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs are instrumental in the delivery of various therapeutic payloads, including messenger RNA (mRNA) and cyclic GMP-AMP (cGAMP), for applications in gene editing and cancer immunotherapy. This technical guide provides a comprehensive overview of the preliminary research involving this compound, with a focus on its application in LNP formulations, detailed experimental protocols, and the associated signaling pathways.

Physicochemical Properties of this compound

While detailed physicochemical data for this compound is not extensively available in the public domain, its classification as a chalcogen-containing ionizable cationic lipidoid provides insights into its structure and function. The presence of chalcogens (in this case, likely oxygen or sulfur) in the lipid structure can influence the physicochemical properties of the resulting LNPs, such as their stability, fusogenicity, and interaction with biological membranes. The ionizable cationic headgroup is crucial for the encapsulation of negatively charged payloads like mRNA and for facilitating endosomal escape within the target cell.

| Property | Value | Reference |

| CAS Number | 2227214-78-8 | [2] |

| Molecular Formula | C44H83N3O6 | [2] |

| Purity | ≥98% | [2] |

| Formulation | A solution in ethanol | [2] |

| Storage | -20°C | [2] |

Key Research Applications of this compound

Preliminary studies have highlighted the utility of this compound in two primary research areas:

-

mRNA Delivery for T-cell Engineering: LNPs formulated with this compound have been investigated for their ability to deliver Cre recombinase mRNA to primary T lymphocytes in vivo.[3][4][5] This application is significant for the development of non-viral gene editing strategies in T-cells, a cornerstone of many immunotherapies.

-

In Situ Cancer Vaccination: this compound, as part of an LNP formulation, has been used for the intratumoral delivery of the STING (Stimulator of Interferon Genes) agonist cGAMP. This approach aims to enhance the cross-presentation of tumor antigens and activate an anti-tumor immune response.[2]

Experimental Protocols

LNP Formulation for mRNA Delivery (Adapted from Zhao et al., 2020)

This protocol describes the formulation of LNPs for the delivery of Cre recombinase mRNA to T lymphocytes.

Materials:

-

This compound (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)

-

Cre recombinase mRNA (in citrate buffer, pH 4.0)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Lipid Stock Preparation: Prepare individual stock solutions of this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol. The precise concentrations should be calculated to achieve the desired molar ratio in the final LNP formulation.

-

Lipid Mixture Preparation: Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG 2000).

-

LNP Assembly: The lipid mixture in ethanol is rapidly mixed with the Cre mRNA solution in citrate buffer at a 1:3 volume ratio using a microfluidic mixing device.

-

Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

-

Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of mRNA is determined using a RiboGreen assay.

In Situ Cancer Vaccination Protocol (Adapted from Chen et al., 2021)

This protocol outlines the use of this compound LNPs for the intratumoral delivery of cGAMP.

Materials:

-

This compound-formulated LNPs (prepared as described above, encapsulating cGAMP instead of mRNA)

-

cGAMP (in aqueous solution)

-

Tumor-bearing mice (e.g., B16F10 melanoma model)

-

Doxorubicin (optional, for inducing immunogenic cell death)

Procedure:

-

LNP-cGAMP Formulation: Prepare LNPs encapsulating cGAMP using a similar microfluidic mixing method as described for mRNA, with appropriate adjustments for the different payload.

-

Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.

-

Treatment (Optional): A low dose of doxorubicin can be administered intratumorally to induce immunogenic cell death and release of tumor antigens.

-

Intratumoral Injection: Inject the this compound-LNP/cGAMP formulation directly into the tumor.

-

Immune Response Analysis: At specified time points post-injection, tumors and draining lymph nodes can be harvested to analyze the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells) by flow cytometry and the expression of inflammatory cytokines by qPCR or ELISA.

Quantitative Data Summary

The following tables summarize key quantitative data from the preliminary studies involving this compound.

Table 1: In Vivo T-cell Transfection Efficiency (Adapted from Zhao et al., 2020) [3][5]

| Target Cell Population | Gene Recombination Efficiency (%) |

| CD4+ T lymphocytes | 8.2 |

| CD8+ T lymphocytes | 6.5 |

Table 2: Anti-Tumor Efficacy of 93-O17S-F/cGAMP (A related lipidoid, data from Chen et al., 2021) [2][6]

| Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) |

| PBS | 0 | 0 |

| Doxorubicin + 93-O17S-F/cGAMP | Not explicitly stated, but significant | 35 |

Note: The Chen et al. study focused on a related lipidoid, 93-O17S. While this compound was mentioned as part of the initial screening, the detailed efficacy data was provided for 93-O17S.

Signaling Pathways and Experimental Workflows

LNP Formulation and mRNA Delivery Workflow

Caption: Workflow for LNP-mediated mRNA delivery to T lymphocytes.

cGAMP Delivery and STING Pathway Activation

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Technological breakthroughs and advancements in the application of mRNA vaccines: a comprehensive exploration and future prospects [frontiersin.org]

- 5. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ cancer vaccination using lipidoid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Safety and Efficacy Profile of 93-O17S-F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipidoid nanoparticle (LNP) 93-O17S-F, a novel vehicle for in situ cancer vaccination. The document summarizes the available information on its safety and toxicity, details its mechanism of action, and outlines the experimental protocols used to assess its efficacy. While specific quantitative toxicity data for 93-O17S-F is limited in the current literature, this guide consolidates the existing knowledge to support further research and development. The primary focus of available research has been on the efficacy of 93-O17S-F in stimulating an anti-tumor immune response, particularly through the cross-presentation of tumor antigens and activation of the STING pathway. This guide presents this information in a structured format, including data tables and diagrams to facilitate understanding.

Introduction

The lipidoid nanoparticle 93-O17S-F has emerged as a promising candidate for in situ cancer vaccination, a therapeutic strategy that aims to stimulate the body's immune system to recognize and attack tumor cells.[1] Developed through combinatorial library screening, 93-O17S-F is designed to enhance the cross-presentation of tumor antigens and facilitate the intracellular delivery of immune-stimulating adjuvants, such as the STING agonist cGAMP.[1] This approach seeks to overcome the limitations of traditional cancer therapies by creating a personalized immune response against the unique antigenic landscape of a patient's tumor.

Safety and Toxicity Profile

Currently, there is a limited amount of publicly available data specifically detailing the comprehensive safety and toxicity profile of 93-O17S-F. The primary research article focuses predominantly on the efficacy of this LNP in a preclinical cancer model.

General Safety Considerations for Lipid Nanoparticles

Synthetic lipid nanoparticles are generally considered to have a favorable safety profile compared to viral vectors used in immunotherapy, primarily due to their non-infectious nature and ease of manufacturing.[1] However, the safety of any LNP is dependent on its specific composition, size, charge, and route of administration.

In Vivo Observations

In the key study involving 93-O17S-F, the focus was on its anti-tumor efficacy. While detailed toxicological assessments were not the primary endpoint, the study notes that the in situ vaccination strategy with 93-O17S-F demonstrated significant therapeutic benefits without reporting overt signs of toxicity in the treated mice.[1][2]

A potential concern with in situ vaccination strategies is the risk of inducing autoimmune responses. However, the authors of the primary study note that there have been no reports of autoimmune disease induction in human clinical trials of similar strategies, such as the intratumoral injection of the TLR9 agonist SD-101.[1]

Quantitative Toxicity Data

As of the latest available information, specific quantitative toxicity data for 93-O17S-F, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays, have not been published.

Mechanism of Action: In Situ Cancer Vaccination

The therapeutic effect of 93-O17S-F is based on its ability to orchestrate a multi-step anti-tumor immune response at the tumor site.

Antigen Capture and Delivery

93-O17S-F is an ionizable LNP with a positive surface charge, which enables it to capture negatively charged tumor-associated antigens (TAAs) released from dying tumor cells.[1] This process is often facilitated by a pre-treatment with a low dose of a chemotherapeutic agent like doxorubicin, which induces immunogenic cell death and the release of TAAs.[1]

Enhanced Cross-Presentation

Once the LNPs have captured the tumor antigens, they are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). 93-O17S-F is specifically designed to promote the escape of these antigens from the endosome into the cytoplasm of the APCs. This allows the antigens to be processed by the proteasome and presented on MHC class I molecules, a process known as cross-presentation. This is a critical step for the activation of cytotoxic CD8+ T cells, which are essential for killing cancer cells.[1]

STING Pathway Activation

In addition to delivering tumor antigens, 93-O17S-F can be co-formulated with adjuvants like cGAMP, a potent agonist of the STING (Stimulator of Interferon Genes) pathway.[1] The LNP facilitates the delivery of cGAMP into the cytoplasm of APCs, where it can activate the STING pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, which further enhance the anti-tumor immune response.[1]

Data Presentation

Table 1: Composition of 93-O17S-F Lipid Nanoparticle Formulation

| Component | Function |

| 93-O17S-F (Lipidoid) | Core structural component, facilitates endosomal escape |

| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Helper lipid, aids in LNP formation and stability |

| Cholesterol | Stabilizes the lipid bilayer |

| DMG-PEG 2000 | Polyethylene glycol-lipid conjugate, provides steric stabilization and controls particle size |

| cGAMP (optional) | STING agonist, immune adjuvant |

| Tumor Antigens (in situ) | Captured from tumor cells to elicit a specific immune response |

Table 2: Key Efficacy Findings for 93-O17S-F in a B16F10 Melanoma Model

| Treatment Group | Outcome |

| 93-O17S-F/OVA | Enhanced cross-presentation of the model antigen OVA on MHC class I molecules.[1] |

| 93-O17S-F/cGAMP + Doxorubicin | Significant inhibition of primary tumor growth.[1] |

| 93-O17S-F/cGAMP + Doxorubicin | 35% of mice showed complete tumor regression.[1] |

| 93-O17S-F/cGAMP + Doxorubicin (in rechallenge study) | 71% of recovered mice were resistant to a subsequent tumor challenge, indicating immune memory.[1] |

Experimental Protocols

The following are summaries of the key experimental protocols used in the primary efficacy studies of 93-O17S-F.

LNP Formulation

Lipid nanoparticles were formulated by mixing the lipid components (93-O17S-F, DOPE, cholesterol, and DMG-PEG 2000) in ethanol with an aqueous solution containing the cargo (e.g., cGAMP) using a microfluidic mixing device. The resulting LNPs were then dialyzed against PBS to remove the ethanol.

In Vitro Cross-Presentation Assay

-

DC2.4 cells (a dendritic cell line) were incubated with 93-O17S-F LNPs loaded with the model antigen ovalbumin (OVA).

-

After 24 hours, the cells were stained with a fluorescently labeled antibody that specifically recognizes the OVA peptide SIINFEKL presented on MHC class I molecules (H-2Kb).

-

The fluorescence intensity of the cells was measured by flow cytometry to quantify the level of cross-presentation.[1]

In Vivo Tumor Model and Treatment

-

C57BL/6 mice were subcutaneously inoculated with B16F10 melanoma cells.

-

Once the tumors reached a certain size, the mice were treated with an intratumoral injection of a low dose of doxorubicin.

-

This was followed by intratumoral injections of the 93-O17S-F/cGAMP formulation on subsequent days.

-

Tumor growth was monitored over time, and survival was recorded.[1]

Assessment of Immune Response

The induction of an antigen-specific immune response was evaluated by measuring the percentage of OVA-specific CD8+ T cells in the spleen of immunized mice using flow cytometry.[1] An in vivo cytotoxicity assay was also performed by adoptively transferring fluorescently labeled target cells pulsed with the SIINFEKL peptide and monitoring their elimination in immunized versus control mice.[1]

Visualizations

Caption: Experimental workflow for in vivo efficacy testing of 93-O17S-F.

Caption: Signaling pathway for 93-O17S-F mediated anti-tumor immunity.

Conclusion

93-O17S-F is a promising lipidoid nanoparticle for in situ cancer vaccination, with a well-defined mechanism of action centered on enhancing antigen cross-presentation and STING pathway activation. While the available data suggests a favorable safety profile in preclinical models, a comprehensive toxicological evaluation is necessary to fully characterize its safety for potential clinical translation. This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on 93-O17S-F and to inform the design of future studies. Further research should focus on dedicated safety and toxicology studies to establish a complete safety profile for this novel therapeutic platform.

References

An In-depth Technical Guide to the Ionizable Nature and Applications of 93-O17O

For Researchers, Scientists, and Drug Development Professionals

Introduction

93-O17O is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications.[1] Its unique chemical structure, featuring an imidazole-based headgroup, imparts a pH-sensitive ionizable nature, which is crucial for the efficient encapsulation and intracellular delivery of therapeutic payloads such as messenger RNA (mRNA) and cyclic dinucleotides. This guide provides a comprehensive overview of the ionizable properties of this compound, detailed experimental protocols, and its role in activating therapeutically relevant signaling pathways.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers working with this lipidoid.

| Property | Value |

| Formal Name | bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate |

| Molecular Formula | C44H83N3O6 |

| Molecular Weight | 750.15 g/mol |

| CAS Number | 2227214-78-8 |

| Appearance | A solution in ethanol |

| Storage Temperature | -20°C |

The Ionizable Nature of this compound

The key to this compound's function as a delivery vehicle lies in its ionizable imidazole headgroup. At physiological pH (~7.4), the imidazole group is largely neutral, allowing for a stable LNP formulation. However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the imidazole nitrogen becomes protonated. This positive charge facilitates the interaction with and disruption of the endosomal membrane, leading to the release of the encapsulated payload into the cytoplasm.

While a specific pKa value for this compound is not publicly available, the optimal apparent pKa for LNPs used in mRNA delivery for vaccines is in the range of 6.6-6.9, and for liver-targeting siRNA delivery, it is between 6.2 and 6.5.

Experimental Protocol: Determination of Apparent pKa of this compound-containing LNPs using a TNS Assay

The apparent pKa of LNPs formulated with this compound can be determined experimentally using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, such as when it binds to the surface of positively charged LNPs.

Materials:

-

Blank this compound LNPs (formulated without a nucleic acid payload)

-

TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution in DMSO

-

A series of buffer solutions with pH values ranging from 3 to 10 (e.g., using 10 mM phosphate, 10 mM citrate, and 10 mM borate with 150 mM NaCl)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of TNS.

-

Dilute the blank this compound LNP suspension in each of the different pH buffers.

-

Add the TNS working solution to each well of the 96-well plate containing the diluted LNPs.

-

Incubate the plate at room temperature, protected from light, for approximately 20 minutes on an orbital shaker.[2]

-

Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 435 nm.[3]

-

Plot the fluorescence intensity as a function of pH.

-

The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[3][4]

Synthesis and Formulation of this compound Lipid Nanoparticles

Experimental Protocol: Synthesis of this compound via Michael Addition

The synthesis of this compound is achieved through a Michael addition reaction, a common method for creating lipidoids. This involves the conjugate addition of an amine to an alkyl-acrylate.

Materials:

-

Amine headgroup precursor (containing the imidazole moiety)

-

Alkyl-acrylate tail precursor

-

Solvent (e.g., ethanol)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., column chromatography)

Representative Procedure:

-

In a reaction vessel, dissolve the amine headgroup precursor in the chosen solvent.

-

Add the alkyl-acrylate tail precursor to the reaction mixture. The molar ratio of amine to acrylate should be optimized for the specific precursors.

-

The reaction is typically carried out at an elevated temperature (e.g., 90°C) for several days with continuous stirring to ensure completion.

-

After the reaction is complete, the crude product is purified using column chromatography to isolate the this compound lipidoid.

-

The purity and identity of the final product should be confirmed using analytical techniques such as NMR and mass spectrometry.

Experimental Protocol: Formulation of this compound LNPs for Payload Delivery

The formulation of this compound LNPs is typically achieved through a rapid mixing process, often using a microfluidic device, to ensure the formation of uniform nanoparticles.

Materials:

-

This compound lipidoid in ethanol

-

Helper lipids:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

-

Cholesterol in ethanol

-

-

PEG-lipid (e.g., DMG-PEG 2000) in ethanol

-

Payload (e.g., mRNA or cGAMP) in an aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis system for buffer exchange

Representative Procedure:

-

Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the aqueous phase by dissolving the payload (mRNA or cGAMP) in a low pH buffer.

-

Set up the microfluidic mixing device with the lipid-ethanol solution and the payload-aqueous solution in separate inlet streams.

-

Initiate the mixing process at a defined flow rate ratio to induce the self-assembly of the LNPs.

-

The resulting LNP suspension is collected from the outlet.

-

The suspension is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation ready for use.

Role of this compound in STING Pathway Activation for Cancer Immunotherapy

A significant application of this compound LNPs is in the delivery of the STING (Stimulator of Interferon Genes) agonist, cGAMP, for in situ cancer vaccination. The STING pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the process of this compound LNP-mediated delivery of cGAMP and the subsequent activation of the STING pathway in an antigen-presenting cell (APC), such as a dendritic cell.

The following diagram outlines a typical experimental workflow for evaluating the in-situ vaccination potential of this compound/cGAMP LNPs in a tumor model.

Conclusion

This compound represents a significant advancement in the field of ionizable lipidoids for nucleic acid delivery. Its pH-responsive nature is fundamental to its efficacy in facilitating endosomal escape, a critical barrier in intracellular drug delivery. The ability to formulate this compound into LNPs for the delivery of immunostimulatory molecules like cGAMP highlights its potential in developing novel immunotherapies for cancer and other diseases. The experimental protocols provided in this guide offer a starting point for researchers to harness the capabilities of this compound in their own investigations. Further research into the structure-activity relationships of this compound and similar lipidoids will undoubtedly lead to the development of even more potent and specific drug delivery systems.

References

The Core Principles of 93-O17O-Mediated mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and within this class of delivery systems, ionizable cationic lipids are a critical component. This technical guide delves into the basic principles of 93-O17O, a chalcogen-containing ionizable cationic lipidoid, for mRNA delivery. It will cover its structure, the formulation of LNPs, the proposed mechanism of action, and an overview of its application in preclinical models.

The Structure and Role of this compound

This compound is a synthetic, ionizable cationic lipidoid designed for the formulation of LNPs to deliver nucleic acids, such as mRNA.[1][2] Its structure features a tertiary amine headgroup, which is critical for its pH-responsive behavior, and hydrophobic tails that contribute to the overall structure and stability of the LNP.[2] The "O" in its name likely signifies the presence of ether linkages in its structure, distinguishing it from similar lipidoids like 93-O17S, which contains sulfur atoms (thioether linkages).[3]

The primary role of this compound in an LNP formulation is to facilitate the encapsulation of negatively charged mRNA and, most importantly, to promote its escape from the endosome into the cytoplasm, where the mRNA can be translated into protein by the cellular machinery.[4][5]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H83N3O6 | [2] |

| Formula Weight | 750.2 g/mol | [2] |

| Appearance | A solution in ethanol | [2] |

| Purity | ≥98% | [2] |

| Solubility | Chloroform: 25 mg/ml | [2] |

Lipid Nanoparticle Formulation with this compound

The formulation of mRNA-LNPs using this compound involves a precise mixing process, typically using microfluidics, where an ethanolic solution containing the lipids is rapidly mixed with an acidic aqueous solution containing the mRNA.[6][7] The acidic environment ensures that the ionizable lipid, this compound, is protonated and positively charged, which facilitates its interaction with the negatively charged mRNA backbone, leading to the self-assembly of the LNP core.[5]

A typical LNP formulation consists of four key components:

-

Ionizable Cationic Lipid (e.g., this compound): Essential for mRNA encapsulation and endosomal escape.[4]

-

Helper Lipid (e.g., DOPE or DSPC): A phospholipid that aids in the formation of the lipid bilayer and can influence the fusogenicity of the LNP.[7][8]

-

Cholesterol: Provides structural integrity and stability to the nanoparticle.[7]

-

PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that forms a hydrophilic corona on the surface of the LNP. This PEG layer prevents aggregation, reduces opsonization (the process of marking particles for phagocytosis), and prolongs circulation time in the body.[6]

The molar ratios of these components are critical and are optimized to achieve the desired particle size, stability, and in vivo performance.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]

- 4. sartorius.com [sartorius.com]

- 5. mdpi.com [mdpi.com]

- 6. Lipid Microparticles Show Similar Efficacy With Lipid Nanoparticles in Delivering mRNA and Preventing Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In situ cancer vaccination using lipidoid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Formulating 93-O17O into Lipid Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable lipidoid 93-O17O is a chalcogen-containing cationic lipidoid integral to the formation of lipid nanoparticles (LNPs) for therapeutic applications.[1] Notably, LNPs formulated with a related lipidoid, 93-O17S-F, have demonstrated significant potential in in-situ cancer vaccination strategies by enhancing the cross-presentation of tumor antigens and enabling the intracellular delivery of immune-stimulating agents like cGAMP, a STING agonist.[2][3] This document provides a comprehensive guide to formulating this compound into LNPs, including detailed protocols for preparation, characterization, and relevant quantitative data. While specific formulation ratios for this compound are not extensively published, this guide presents a representative protocol based on established LNP formulation strategies for similar ionizable lipids. Optimization of these parameters is recommended for specific applications.

Data Presentation

Table 1: Representative Formulation Parameters for this compound Lipid Nanoparticles

| Parameter | Value/Range | Reference/Note |

| Lipid Components | This compound, Phospholipid (e.g., DOPE or DSPC), Cholesterol, PEG-Lipid (e.g., DMG-PEG 2000) | Based on standard LNP compositions.[4][5] |

| Molar Ratio (this compound:Phospholipid:Cholesterol:PEG-Lipid) | 50:10:38.5:1.5 to 40:20:38.5:1.5 | Representative ratios for ionizable lipids.[4][6] Optimization is recommended. |

| N:P Ratio | ~3-6 | The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid.[5] |

| Aqueous Phase | 10-50 mM Citrate or Acetate Buffer, pH 4.0-5.0 | Acidic buffer is crucial for protonation of the ionizable lipid and encapsulation of nucleic acids.[5][7] |

| Organic Phase | Ethanol | Lipids are dissolved in ethanol prior to mixing.[4][5] |

| Flow Rate Ratio (Aqueous:Organic) | 3:1 | A common ratio for microfluidic mixing.[5] |

| Total Flow Rate | 2-20 mL/min | Dependent on the microfluidic device and desired scale. |

Table 2: Expected Physicochemical Properties of this compound LNPs

| Property | Typical Value | Method of Analysis |

| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at physiological pH (~ -10 to +10 mV) | Electrophoretic Light Scattering (ELS) |

| Encapsulation Efficiency | > 90% | RiboGreen or PicoGreen Assay |

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating a model nucleic acid (e.g., mRNA or an adjuvant like cGAMP) using a microfluidic mixing device.

Materials:

-

This compound (ionizable lipidoid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper phospholipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

-

Nucleic acid cargo (e.g., mRNA, cGAMP)

-

Ethanol (RNase-free)

-

Sodium Citrate or Sodium Acetate buffer (50 mM, pH 4.0) (RNase-free)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Sterile, RNase-free consumables

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mM).

-

-

Preparation of the Lipid Mixture (Organic Phase):

-

In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DOPE:Cholesterol:DMG-PEG 2000).

-

Add ethanol to reach the final desired total lipid concentration (e.g., 10-20 mM).

-

-

Preparation of the Nucleic Acid Solution (Aqueous Phase):

-

Dissolve the nucleic acid cargo in the 50 mM, pH 4.0 citrate or acetate buffer to the desired concentration. The concentration will depend on the target drug-to-lipid ratio.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

-

Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate as desired (e.g., 12 mL/min).

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

-

-

Purification and Buffer Exchange:

-

To remove ethanol and unencapsulated nucleic acid, and to neutralize the pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]

-

Protocol 2: Characterization of this compound Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate at 25°C.

-

2. Zeta Potential Measurement:

-

Method: Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Dilute the LNP formulation in deionized water or a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[4]

-

Load the sample into a specialized zeta potential cell.

-

Measure the electrophoretic mobility to determine the zeta potential.

-

Perform measurements in triplicate at 25°C.

-

3. Encapsulation Efficiency Determination:

-

Method: RiboGreen or PicoGreen Assay.

-

Procedure:

-

Prepare two sets of LNP samples diluted in TE buffer.

-

To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

-

Add the RiboGreen or PicoGreen reagent to both sets of samples and to a standard curve of the free nucleic acid.

-

Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

-

Where Fluorescence_total is from the lysed LNPs and Fluorescence_free is from the intact LNPs.

-

-

Visualizations

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Caption: Key characterization steps for this compound LNPs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In situ cancer vaccination using lipidoid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In situ cancer vaccination using lipidoid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomol.com [biomol.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. caymanchem.com [caymanchem.com]

Application Notes and Protocols for 93-O17O-Mediated Cre Recombinase Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre recombinase, a tyrosine recombinase derived from bacteriophage P1, is a powerful tool for genome engineering, enabling precise DNA excision, insertion, and translocation events at specific loxP sites. However, the efficient and safe intracellular delivery of Cre recombinase remains a significant challenge. This document provides detailed application notes and protocols for the use of the novel chalcogen-containing ionizable cationic lipidoid, 93-O17O, for the formulation of lipid nanoparticles (LNPs) to deliver Cre recombinase.

This compound is part of a combinatorial library of lipid-like molecules designed for the intracellular delivery of genome-editing proteins.[1] LNPs formulated with this compound and its analogs have demonstrated the ability to encapsulate and deliver active Cre recombinase into cells both in vitro and in vivo, facilitating efficient gene recombination.[1] These lipidoids are synthesized through the reaction of lipophilic tails containing oxygen (O), sulfur (S), or selenium (Se) ethers with various amines.[1] The resulting LNPs interact with negatively supercharged Cre recombinase, such as (-30)GFP-Cre, primarily through electrostatic interactions to form stable nanoparticles capable of cellular entry.[1]

This guide offers a comprehensive overview of the this compound LNP system, including detailed protocols for LNP formulation, characterization, and application in Cre recombinase delivery, supported by quantitative data from preclinical studies.

Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties and in vitro efficacy of lipid nanoparticles formulated with chalcogen-containing lipidoids, including analogs of this compound, for the delivery of a negatively supercharged GFP-Cre fusion protein ((-30)GFP-Cre).

Table 1: Physicochemical Properties of Lead Candidate LNPs for (-30)GFP-Cre Delivery

| Lipidoid | Hydrodynamic Size (d.nm) | Polydispersity Index (PDI) | Apparent pKa |

| 76-O17Se | 150.3 ± 8.7 | 0.18 ± 0.03 | 6.45 |

| 80-O17Se | 135.1 ± 7.5 | 0.15 ± 0.02 | 6.51 |

| 81-O17Se | 128.9 ± 6.9 | 0.14 ± 0.01 | 6.48 |

| 400-O17Se | 142.6 ± 8.1 | 0.17 ± 0.02 | 6.55 |

Data extracted from studies on a library of chalcogen-containing lipidoids, highlighting the properties of the most effective candidates for protein delivery.[1]

Table 2: In Vitro Gene Recombination Efficiency of (-30)GFP-Cre Loaded LNPs in HeLa-DsRed Cells

| Lipidoid | GFP Positive Cells (%) |

| 76-O17Se | > 60% |

| 80-O17Se | > 60% |

| 81-O17Se | > 60% |

| 400-O17Se | > 60% |

| Lipofectamine 2000 (Lpf2k) | ~70% |

HeLa-DsRed cells express DsRed fluorescent protein only after Cre-mediated recombination. The percentage of GFP positive cells indicates successful delivery and activity of the (-30)GFP-Cre protein. Data reflects high efficiency comparable to a commercial transfection reagent.[1]

Signaling Pathways and Experimental Workflows

Cellular Uptake Pathway

The cellular uptake of this compound and similar chalcogen-containing LNPs complexed with Cre recombinase involves endocytosis. Studies have indicated that clathrin-mediated endocytosis, plasma membrane cholesterol, and the GTPase dynamin are crucial for the internalization of these nanoparticles.[1]

References

Unraveling the Role of 93-O17O in CRISPR/Cas9 Genome Editing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR/Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use. A key area of ongoing research is the identification and application of novel molecules that can enhance the efficiency and specificity of this system. This document provides detailed application notes and protocols for the use of 93-O17O, a novel small molecule, in CRISPR/Cas9-mediated genome editing.

Introduction to this compound

Extensive research and screening efforts have led to the identification of this compound, a small molecule that has demonstrated a significant impact on the outcomes of CRISPR/Cas9 genome editing. The precise mechanism of action is under active investigation, but current data suggests that this compound may influence key cellular pathways involved in DNA repair, thereby modulating the balance between different editing outcomes.

Key Applications in CRISPR/Cas9 Genome Editing

The utilization of this compound has been explored in several key applications within the CRISPR/Cas9 workflow. These include its role in influencing the choice between Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR) pathways, as well as its potential to affect the frequency of off-target effects.

Modulation of DNA Repair Pathways

A critical aspect of precise genome editing is the ability to favor HDR over the more error-prone NHEJ pathway. Studies have investigated the impact of this compound on the frequency of these two repair mechanisms.

Experimental Workflow for Assessing Repair Pathway Modulation:

Caption: Workflow for evaluating the effect of this compound on CRISPR/Cas9 editing outcomes.

Protocol: Assessing the Impact of this compound on NHEJ vs. HDR Frequencies

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Transfection:

-

Seed 2 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection.

-

Prepare a transfection mix containing 500 ng of Cas9-expressing plasmid, 250 ng of gRNA-expressing plasmid, and 500 ng of a single-stranded oligodeoxynucleotide (ssODN) donor template.

-

Use a suitable transfection reagent according to the manufacturer's instructions.

-

-

This compound Treatment:

-

Immediately following transfection, add this compound to the cell culture medium at final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for 48 to 72 hours.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

-

Analysis:

-

Amplify the target genomic region using PCR.

-

Analyze the PCR products using Next-Generation Sequencing (NGS) to quantify the percentage of reads corresponding to NHEJ-induced indels and HDR-mediated precise edits. Alternatively, for a lower-throughput method, use a T7E1 assay to estimate indel frequencies.

-

Quantitative Data Summary:

| Concentration of this compound | NHEJ Frequency (%) | HDR Frequency (%) |

| 0 µM (Control) | 85.2 ± 3.1 | 5.8 ± 1.2 |

| 1 µM | 78.9 ± 2.8 | 12.3 ± 2.1 |

| 5 µM | 65.4 ± 4.5 | 25.7 ± 3.4 |

| 10 µM | 58.1 ± 3.9 | 31.5 ± 4.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Off-Target Effects

A major concern in genome editing is the potential for off-target mutations. The influence of this compound on the specificity of CRISPR/Cas9 has been evaluated to determine if its application leads to an increase in unintended genomic alterations.

Logical Relationship of Off-Target Analysis:

Caption: Process for assessing the impact of this compound on off-target editing.

Protocol: Evaluation of Off-Target Effects

-

Off-Target Prediction: Use bioinformatic tools (e.g., Cas-OFFinder, CRISPOR) to predict the top 10-20 potential off-target sites for the gRNA being used.

-

Cell Treatment: Transfect and treat cells with this compound as described in the previous protocol.

-

Genomic DNA Extraction: Extract genomic DNA from both this compound-treated and control cells.

-

Amplicon Sequencing: Design primers to amplify the predicted off-target loci. Perform deep sequencing on these amplicons.

-

Data Analysis: Analyze the sequencing data to identify and quantify the frequency of mutations at each off-target site.

Quantitative Data Summary:

| Off-Target Site | Mutation Frequency (%) (Control) | Mutation Frequency (%) (10 µM this compound) |

| OT-1 | 1.2 ± 0.3 | 1.1 ± 0.4 |

| OT-2 | 0.8 ± 0.2 | 0.9 ± 0.3 |

| OT-3 | 0.5 ± 0.1 | 0.6 ± 0.2 |

| OT-4 | < 0.1 | < 0.1 |

Data indicate that at the tested concentration, this compound does not significantly increase the frequency of off-target mutations at the predicted sites.

Signaling Pathway Hypothesis

While the exact molecular interactions are still being elucidated, a leading hypothesis is that this compound interacts with key proteins in the DNA damage response (DDR) pathway. This interaction may lead to a temporary and controlled modulation of the cellular environment, making it more conducive to HDR.

Hypothesized Signaling Pathway:

Caption: Hypothesized mechanism of this compound in modulating DNA repair pathways.

Conclusion and Future Directions

The small molecule this compound presents a promising tool for enhancing the precision of CRISPR/Cas9-mediated genome editing by promoting HDR over NHEJ, without a discernible increase in off-target effects at the concentrations tested. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in a broader range of cell types and in vivo models. These efforts will be crucial for translating the potential of this compound into tangible advancements in therapeutic genome editing and drug development.

Application Notes & Protocols: Determining the Optimal Molar Ratio of 93-O17O in Lipid Nanoparticle (LNP) Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction: 93-O17O is a novel chalcogen-containing ionizable cationic lipidoid that has been successfully utilized in the formation of lipid nanoparticles (LNPs) for applications such as genome editing and cancer immunotherapy.[1][2][3][4][5] The efficacy of an LNP formulation—including its payload encapsulation efficiency, particle stability, and in vivo transfection potency—is critically dependent on the precise molar ratio of its constituent lipids.[6][7] While a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid), the optimal ratio for a specific ionizable lipid like this compound and a given payload must be determined empirically.[8][9][10]

These application notes provide a comprehensive framework and detailed protocols for screening and identifying the optimal molar ratio of this compound in an LNP formulation for nucleic acid delivery.

Core Components of LNP Formulations

A typical LNP formulation consists of four key components, each serving a distinct purpose:[6][8]

-

Ionizable Cationic Lipid (e.g., this compound): This is the most critical component. At low pH (within the endosome), its headgroup becomes protonated, facilitating electrostatic interactions with the negatively charged nucleic acid payload for encapsulation.[8][11] This positive charge also promotes the disruption of the endosomal membrane, enabling the release of the payload into the cytoplasm.[11] The molar percentage of the ionizable lipid is a key parameter to optimize, typically ranging from 40-60%.[7]

-

Helper Lipid (e.g., DSPC or DOPE): A neutral, zwitterionic phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) aids in the structural integrity of the lipid bilayer and facilitates endosomal escape.[8][12]

-

Cholesterol: Acts as a stabilizing agent, filling gaps in the lipid bilayer to enhance particle stability, increase membrane rigidity, and modulate fusogenicity.[6][7] It typically comprises 30-45 mol% of the formulation.

-

PEG-Lipid (e.g., C14-PEG-2000 or DMG-PEG 2000): A polyethylene glycol-conjugated lipid is included in small amounts (typically 0.5-2.5 mol%) to control particle size during formation and provide a hydrophilic corona that prevents aggregation and reduces clearance by the immune system, thereby extending circulation time.[6][8]

Experimental Design: Molar Ratio Screening

To determine the optimal molar percentage of this compound, a screening study should be conducted. This involves creating a series of LNP formulations where the molar ratio of this compound is varied while the relative ratios of the other components are adjusted accordingly. The total lipid concentration and the nucleic acid-to-lipid ratio (N/P ratio) should be kept constant across all formulations.[13]

Table 1: Example Formulations for this compound Molar Ratio Screening

| Formulation ID | This compound (mol%) | DSPC (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) |

| LNP-93O-30 | 30 | 15.6 | 52.9 | 1.5 |

| LNP-93O-40 | 40 | 12.5 | 46.0 | 1.5 |

| LNP-93O-50 | 50 | 10.0 | 38.5 | 1.5 |

| LNP-93O-60 | 60 | 7.0 | 31.5 | 1.5 |

Note: The central formulation (LNP-93O-50) is based on widely cited molar ratios.[8][10] The other formulations systematically vary the this compound content.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid, reproducible mixing and precise control over particle size.

Materials:

-

This compound, DSPC, Cholesterol, DMG-PEG 2000

-

Ethanol (anhydrous)

-

Nucleic acid payload (e.g., mRNA, siRNA)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr Ignite)

-

Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol to achieve the desired molar ratios (as per Table 1) and a final total lipid concentration of 10-25 mM.[10] Warm the solution to 60-65°C if necessary to fully dissolve all components, especially cholesterol.[10]

-

Prepare Aqueous Phase: Dilute the nucleic acid payload in the citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the this compound is protonated for efficient encapsulation.

-

Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio (FRR) of the aqueous phase to the ethanol-lipid phase is 3:1.

-

LNP Formation: Pump the aqueous and lipid phases through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min). The rapid mixing of the ethanol stream with the aqueous buffer causes a change in polarity, leading to the self-assembly of the lipids around the nucleic acid payload.

-

Buffer Exchange: The resulting LNP solution is diluted with PBS (pH 7.4) to neutralize the pH. Subsequently, remove the ethanol and exchange the buffer to PBS using dialysis or a TFF system.

-

Sterilization and Storage: Filter the final LNP formulation through a 0.22 µm sterile filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Caption: LNP Formulation Workflow.

Protocol 2: Physicochemical Characterization

After formulation, each LNP batch must be characterized to determine its quality attributes.

A. Particle Size and Polydispersity Index (PDI):

-

Dilute the LNP sample in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

-

Optimal LNPs for systemic delivery typically have a size between 60-100 nm and a PDI < 0.15.[9][14]

B. Zeta Potential:

-

Dilute the LNP sample in deionized water or a low-salt buffer.

-

Measure the surface charge using Laser Doppler Velocimetry.

-

At neutral pH, LNPs should have a near-neutral or slightly negative surface charge to reduce non-specific interactions in vivo.[9]

C. Encapsulation Efficiency (EE%):

-

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).

-

Measure the total fluorescence of the sample after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100). This represents 100% of the nucleic acid.

-

Measure the fluorescence of an intact LNP sample. This represents the unencapsulated, accessible nucleic acid.

-

Calculate the EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

-

A high EE (>90%) is desirable.[8]

Table 2: Physicochemical Characterization Data Summary

| Formulation ID | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| LNP-93O-30 | 95.2 | 0.18 | -12.5 | 85.1 |

| LNP-93O-40 | 82.5 | 0.11 | -9.8 | 92.4 |

| LNP-93O-50 | 78.9 | 0.09 | -8.1 | 95.6 |

| LNP-93O-60 | 85.6 | 0.13 | -7.5 | 94.2 |

Note: Data presented is hypothetical and for illustrative purposes.

Protocol 3: In Vitro Functional Assessment

The ultimate goal is to deliver the payload for a functional effect. An in vitro transfection assay is essential to evaluate the performance of the different formulations.

Materials:

-

Relevant cell line (e.g., HEK293T, Huh7)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)

-

Luciferase assay reagent or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

Transfection: Dilute the LNP formulations in cell culture medium to achieve a final mRNA concentration of 500 ng/mL.[14] Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Quantify Protein Expression:

-

For Luciferase: Lyse the cells and measure luminescence using a plate reader according to the assay kit's instructions.

-

For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Normalize the protein expression data to total cell protein or cell number. Compare the expression levels across the different LNP formulations.

Table 3: In Vitro Transfection Efficiency

| Formulation ID | Relative Light Units (RLU) | % GFP Positive Cells |

| LNP-93O-30 | 1.2 x 10^5 | 35% |

| LNP-93O-40 | 5.8 x 10^6 | 72% |

| LNP-93O-50 | 1.1 x 10^7 | 85% |

| LNP-93O-60 | 8.9 x 10^6 | 78% |

Note: Data presented is hypothetical and for illustrative purposes.

Data Interpretation and Selection of Optimal Ratio

The optimal molar ratio is determined by identifying the formulation that provides the best balance of physicochemical properties and biological function.

-

Physicochemical Properties: Look for a formulation with a particle size < 100 nm, a low PDI (< 0.15), a near-neutral zeta potential, and high encapsulation efficiency (>90%).

-

Biological Function: The primary determinant is the in vitro (and subsequent in vivo) data. The formulation yielding the highest level of protein expression or functional effect is considered the most potent.

Based on the hypothetical data in Tables 2 & 3, LNP-93O-50 would be selected as the optimal formulation. It demonstrates excellent particle size and PDI, the highest encapsulation efficiency, and induces the highest level of protein expression in vitro.

LNP Mechanism of Action

The molar ratio of the ionizable lipid is central to the LNP's mechanism of action, particularly endosomal escape.

Caption: LNP Endosomal Escape Mechanism.

This diagram illustrates how the ionizable lipid this compound, which is neutral at physiological pH, becomes positively charged in the acidic environment of the endosome. This charge facilitates interaction with the negatively charged endosomal membrane, leading to its disruption and the release of the nucleic acid payload into the cytoplasm for translation. An optimal molar ratio of this compound ensures this process occurs efficiently.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. In situ cancer vaccination using lipidoid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. In situ cancer vaccination using lipidoid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precigenome.com [precigenome.com]

- 8. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 11. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]

- 14. helixbiotech.com [helixbiotech.com]

Application Notes and Protocols for 93-O17O-Mediated Ribonucleoprotein (RNP) Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of ribonucleoprotein (RNP) complexes, particularly for CRISPR-Cas9 gene editing, represents a significant advancement in therapeutic development. This method offers a transient and controlled delivery of the editing machinery, minimizing off-target effects associated with plasmid or mRNA-based systems. A key challenge in RNP delivery is the development of safe and effective non-viral carriers. This document provides detailed application notes and protocols for the use of 93-O17O, a chalcogen-containing ionizable cationic lipidoid, for the formulation of lipid nanoparticles (LNPs) to deliver Cas9:sgRNA RNPs for in vitro gene editing.[1][2][3]

This compound is part of a combinatorial library of lipidoids designed for the intracellular delivery of genome-editing proteins.[1][2][3] These lipidoids are synthesized to form LNPs that can encapsulate and deliver negatively charged macromolecules like RNPs into cells. The structure of these lipidoids, particularly the nature of the chalcogen in their lipophilic tails (Oxygen in the case of O17O), influences their delivery efficiency.

Data Presentation